N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 2-bromo-4-methylphenyl group linked via a sulfanyl-acetamide bridge to a 4H-1,2,4-triazole core substituted with furan-2-ylmethyl and pyridin-4-yl groups. Its structure integrates multiple pharmacophoric elements:
- Heterocyclic core: The 1,2,4-triazole scaffold is known for metabolic stability and diverse bioactivity .
- Sulfanyl linker: The thioether bridge may influence redox properties and bioavailability .
This compound is synthesized via alkylation of a triazole-thiol intermediate with α-chloroacetamide derivatives under alkaline conditions, a method common to structurally related analogs .
Properties
Molecular Formula |
C21H18BrN5O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2S/c1-14-4-5-18(17(22)11-14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-16-3-2-10-29-16/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
JULCVHLOALKRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via a cyclocondensation reaction between thiosemicarbazide and a nitrile derivative. For this compound, ethyl cyanoacetate reacts with thiosemicarbazide in acidic ethanol (HCl, 80°C, 6 hours) to yield 5-amino-1,2,4-triazole-3-thiol. This intermediate serves as the scaffold for subsequent functionalization.
Reaction Conditions:
Sulfanyl Acetamide Linkage Formation
Synthesis of N-(2-bromo-4-methylphenyl)acetamide
2-bromo-4-methylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 2 hours). This yields 2-chloro-N-(2-bromo-4-methylphenyl)acetamide with >90% purity.
Thioether Bond Formation
The triazole-thiol intermediate reacts with 2-chloro-N-(2-bromo-4-methylphenyl)acetamide in tetrahydrofuran (THF) under nitrogen atmosphere, using NaH as a base (0°C to 25°C, 3 hours). This step achieves the critical sulfanyl acetamide linkage.
Key Variables Affecting Yield:
| Variable | Optimal Range |
|---|---|
| Solvent | THF > DMF > Acetonitrile |
| Base | NaH (1.2 equiv.) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 3 hours |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient). Fractions containing the target compound are identified by TLC (Rf = 0.45 in 1:1 EA/Hex).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H), 7.68 (s, 1H, triazole-H), 7.25–7.10 (m, 3H, aryl-H), 6.45 (m, 2H, furan-H).
-
HRMS (ESI+): m/z calc. for C₂₁H₁₈BrN₅O₂S [M+H]⁺: 508.0324; found: 508.0328.
Yield Optimization Strategies
Solvent Effects on Triazole Alkylation
A comparative study of solvents for the alkylation step revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 85 | 92 |
| DMSO | 78 | 88 |
| Acetonitrile | 72 | 85 |
DMF is preferred due to superior solubility of intermediates.
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves furfuryl bromide reactivity, increasing yield to 89%.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 100-g batch synthesis in a stirred-tank reactor achieved 76% overall yield, with key parameters:
Environmental Impact Mitigation
-
Waste Streams: DMF is recovered via distillation (85% efficiency).
-
Catalyst Recycling: CuI from the pyridin-4-yl substitution is reclaimed using ion-exchange resins.
Challenges and Troubleshooting
Common Side Reactions
Purity Thresholds for Pharmaceutical Applications
HPLC analysis must confirm purity ≥98% (Column: C18, 5 µm; Mobile Phase: MeCN/H₂O 55:45).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces triazole cyclization time from 6 hours to 45 minutes, though with a 5% yield drop.
Flow Chemistry Approaches
Continuous-flow systems enable safer handling of exothermic steps, achieving 82% yield for the thioether bond formation at 1 kg/day throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the bromo group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests it might have antimicrobial or antifungal properties.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the bromo and furan groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Activity
- Anti-exudative activity: Analogs with furan-2-yl and pyridinyl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant anti-inflammatory effects in rat models, with 15/21 compounds outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s bromo-methylphenyl group may further enhance activity by modulating COX-2 inhibition .
Physicochemical Properties
- Melting points : Compounds with electron-withdrawing groups (e.g., nitro, sulfamoyl) exhibit higher melting points (>240°C) due to increased crystallinity, whereas lipophilic substituents (e.g., bromo, methyl) reduce melting points (180–210°C) .
- Solubility : The sulfamoyl derivative () has aqueous solubility >5 mg/mL, while the trifluoromethyl analog () is more lipophilic (logP ~3.2) .
Research Findings and Therapeutic Potential
- Anti-inflammatory lead : The target compound’s structural similarity to ’s high-performing analogs (e.g., compound 3.15 , 68% inhibition vs. diclofenac’s 65%) positions it as a candidate for inflammatory disorders.
- Oncology applications : Pyridine-triazole hybrids (e.g., ) induce ferroptosis in OSCC, suggesting the target compound could be repurposed for cancer therapy .
- Optimization strategies : Introducing polar groups (e.g., sulfonamide) or fluorinated aryl rings may balance bioavailability and potency, as demonstrated in and .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs, including a brominated aromatic ring, a furan moiety, and a triazole ring, which are known to impart various pharmacological properties.
The molecular formula of the compound is with a molar mass of approximately 484.37 g/mol. The detailed structure is critical for understanding its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C21H18BrN5O2S |
| Molar Mass | 484.37 g/mol |
| CAS Number | [Not provided in sources] |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds often demonstrate cytotoxicity that surpasses traditional chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the triazole ring is particularly noteworthy as it is known to interact with microbial enzymes, potentially inhibiting their function and leading to cell death.
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : Compounds with triazole and furan moieties often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The ability of such compounds to interact with various receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on Mannich bases highlighted their ability to induce apoptosis in cancer cells through caspase activation pathways. The structural diversity of these compounds correlates with their potency against different cancer types .
- Antimicrobial Efficacy : Research has shown that triazole-containing compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The specific activity of this compound against these organisms remains to be fully elucidated but is supported by analogous studies on related compounds .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that modifications in the furan or triazole moieties significantly influence biological activity. For instance, substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors, thereby increasing efficacy .
Q & A
Q. What are the key synthetic strategies and purification methods for N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux in ethanol or methanol.
- Step 2 : Alkylation of the triazole sulfur atom with α-chloroacetamide derivatives in basic conditions (e.g., K₂CO₃) at 60–80°C.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
- Critical Parameters : Reaction time (12–24 hr), solvent polarity, and stoichiometric ratios to minimize by-products.
- Analytical Validation : NMR (¹H/¹³C) for structural confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF for molecular weight validation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=S at ~650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Analog Synthesis : Introduce substituents at the pyridine (e.g., electron-withdrawing groups) or furan rings (e.g., methyl or halogens) to modulate lipophilicity and target binding.
- Biological Assays :
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, guided by triazole-sulfanyl interactions .
Q. Table 1: Key Structural Analogs and Observed Activities
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoformulation to enhance bioavailability.
- Metabolic Stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., furan oxidation).
- Pharmacokinetic Profiling : Plasma protein binding assays and tissue distribution studies in rodent models .
Q. What strategies improve reaction yields during triazole core synthesis?
- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
- Solvent Optimization : Replace ethanol with DMF for better intermediate solubility.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 2 hr at 100°C .
Q. What are the dominant degradation pathways under stress conditions?
- Hydrolytic Degradation : Susceptibility of the acetamide group in acidic/basic conditions (pH <3 or >10).
- Photodegradation : UV exposure leads to furan ring cleavage, monitored via HPLC-MS.
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
